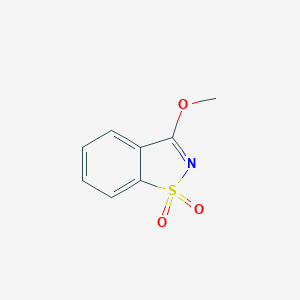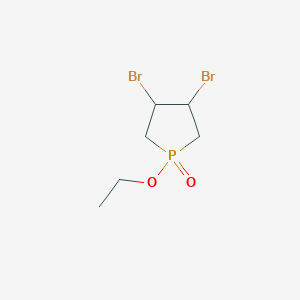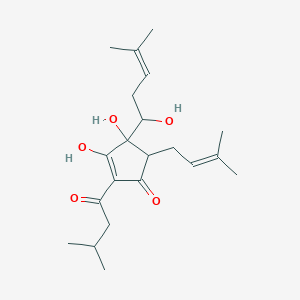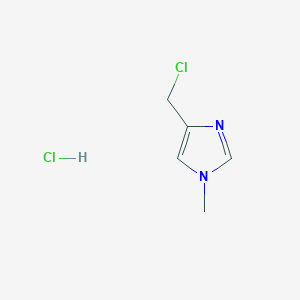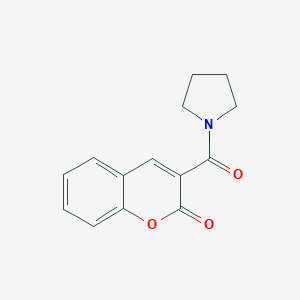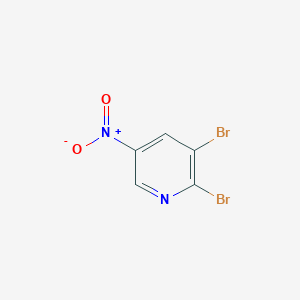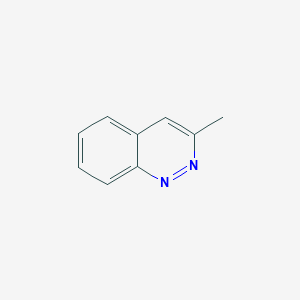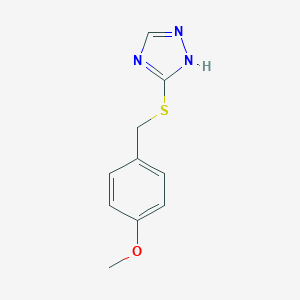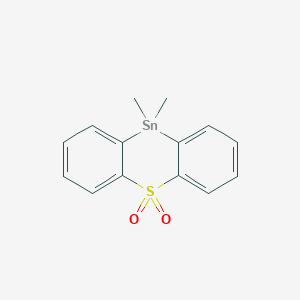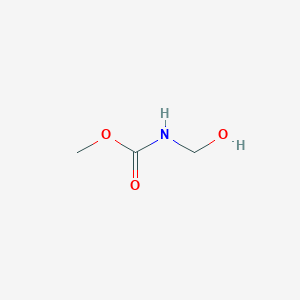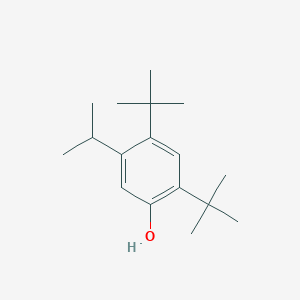
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)- is a chemical compound commonly referred to as BHT (butylated hydroxytoluene). It is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries to prevent the oxidation of fats and oils. BHT is also used as a stabilizer for plastics, rubber, and petroleum products. In recent years, BHT has gained attention for its potential health benefits and applications in scientific research.
Wirkmechanismus
BHT works by preventing the oxidation of fats and oils, which can lead to the formation of harmful free radicals. BHT acts as a free radical scavenger, neutralizing free radicals and preventing them from causing damage to cells and tissues.
Biochemische Und Physiologische Effekte
BHT has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation, and modulate immune function. BHT has also been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the prevention and treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BHT in lab experiments is its stability and long shelf life. BHT is also relatively inexpensive and easy to obtain. However, one limitation of using BHT is its potential to interfere with certain assays and experimental protocols. BHT can also have variable effects depending on the concentration used and the specific experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on BHT. One area of interest is its potential as a treatment for neurodegenerative diseases. BHT has been shown to have neuroprotective effects and may be able to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for diabetes and metabolic disorders. BHT has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of these conditions. Finally, there is interest in exploring the use of BHT in combination with other compounds for synergistic effects in the prevention and treatment of various diseases.
Synthesemethoden
BHT is synthesized through the reaction of p-cresol and isobutylene in the presence of a catalyst. The resulting product is purified through distillation and crystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
BHT has been extensively studied for its antioxidant properties and potential health benefits. It has been shown to have anti-inflammatory, anticancer, and antiviral effects. BHT has also been studied for its potential to improve cognitive function and prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
19245-42-2 |
|---|---|
Produktname |
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)- |
Molekularformel |
C17H28O |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2,4-ditert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C17H28O/c1-11(2)12-9-15(18)14(17(6,7)8)10-13(12)16(3,4)5/h9-11,18H,1-8H3 |
InChI-Schlüssel |
IQLVTBHVVRVXST-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Andere CAS-Nummern |
19245-42-2 |
Synonyme |
2,4-Bis(1,1-dimethylethyl)-5-(1-methylethyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
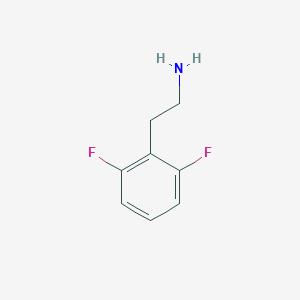
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
